Spectroscopic Fingerprint: Definitive Compound Identification via ¹³C NMR
Procurement of 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide requires unambiguous identity confirmation. The KnowItAll NMR Spectral Library contains a certified ¹³C NMR spectrum (in C₆D₆) that serves as a definitive reference for structural verification [1]. This specific spectral signature differentiates the compound from the closely related 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (sEH inhibitor‑6), which exhibits distinct carbonyl resonances due to the 4‑oxo substituent on the quinazoline ring .
| Evidence Dimension | ¹³C NMR spectral features (carbonyl region) |
|---|---|
| Target Compound Data | Benzamide carbonyl resonance ≈ 165–168 ppm; quinazoline C-2 resonance ≈ 158–162 ppm (C₆D₆) [1]. |
| Comparator Or Baseline | 4-Chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide: additional lactam carbonyl at ~170 ppm and C=O at C‑4 of quinazoline ~160 ppm . |
| Quantified Difference | Presence vs. absence of a distinct lactam carbonyl signal enables unambiguous differentiation. |
| Conditions | ¹³C NMR spectroscopy in deuterated benzene (C₆D₆). |
Why This Matters
Identity confirmation via a peer‑reviewed spectral library eliminates the risk of receiving a mis‑labeled analog, which is critical for reproducible research and patent compliance.
- [1] SpectraBase. Compound with 2 NMR Spectra: 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide. https://spectrabase.com/compound/LSlrJSkagQw (accessed 2026-05-09). View Source
